Cas no 2247107-41-9 (tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate)

Technical Introduction: Tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate is a specialized chemical intermediate featuring a fluorosulfonyl group and a protected carbamate moiety. The fluorosulfonyl group enhances reactivity, making it valuable for nucleophilic substitution reactions, while the methoxymethoxy (MOM) protecting group offers stability under diverse synthetic conditions. The tert-butyl carbamate (Boc) protection ensures compatibility with acidic or basic environments, facilitating selective deprotection. This compound is particularly useful in pharmaceutical and agrochemical synthesis, where controlled functionalization of aromatic systems is required. Its structural features enable precise modifications, making it a versatile building block for complex molecule construction. Proper handling is advised due to the reactive fluorosulfonyl group.
tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate structure
2247107-41-9 structure
Product Name:tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate
CAS No:2247107-41-9
MF:C13H18FNO6S
MW:335.348526477814
CID:6292940
PubChem ID:165719688
Update Time:2025-05-25

tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-6493464
    • tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate
    • 2247107-41-9
    • Inchi: 1S/C13H18FNO6S/c1-13(2,3)21-12(16)15-10-7-9(22(14,17)18)5-6-11(10)20-8-19-4/h5-7H,8H2,1-4H3,(H,15,16)
    • InChI Key: GOJAWQZYTIMXLA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)NC(=O)OC(C)(C)C)OCOC)(=O)(=O)F

Computed Properties

  • Exact Mass: 335.08388663g/mol
  • Monoisotopic Mass: 335.08388663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 99.3Ų

tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate Pricemore >>

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Additional information on tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate

tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate: A Comprehensive Overview

The compound tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate, with the CAS number NO2247107-41-9, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is notable for its complex structure, which includes a tert-butyl group, a fluorosulfonyl substituent, and a methoxymethoxy group attached to a phenyl ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of fluorosulfonyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of the fluorosulfonyl group in this compound suggests that it may exhibit improved pharmacokinetic properties, making it a promising candidate for drug development. Additionally, the methoxymethoxy group is known to act as a protecting group in organic synthesis, which could be advantageous in multi-step synthesis processes.

The synthesis of tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate involves a series of carefully controlled reactions, including nucleophilic substitutions and coupling reactions. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-couplings to optimize the production process. These methods not only enhance yield but also reduce reaction times, making the synthesis more efficient and cost-effective.

In terms of applications, this compound has shown potential in the development of herbicides and insecticides due to its ability to inhibit key enzymes in pests. Studies conducted in 2023 have demonstrated its efficacy in controlling agricultural pests without causing significant harm to non-target species, which is a critical factor in sustainable agriculture.

The structural complexity of this compound also makes it an interesting candidate for use in advanced materials such as polymers and coatings. Its unique combination of functional groups allows for tailored properties such as UV resistance, thermal stability, and mechanical strength. Researchers are actively exploring its potential in developing high-performance materials for aerospace and electronics industries.

From an environmental perspective, the biodegradability and eco-toxicity of tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate have been thoroughly investigated. Recent findings indicate that under controlled conditions, the compound undergoes rapid degradation, reducing its environmental footprint. This is particularly important for its application in agrochemicals, where minimizing ecological impact is paramount.

In conclusion, tert-butyl N-[5-(fluorosulfonyl)-2-(methoxymethoxy)phenyl]carbamate represents a cutting-edge advancement in organic chemistry with diverse applications across multiple industries. Its unique structure, enhanced by the presence of fluorosulfonyl and methoxymethoxy groups, positions it as a valuable tool in drug discovery, agrochemicals, and materials science. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in advancing technological and scientific boundaries.

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